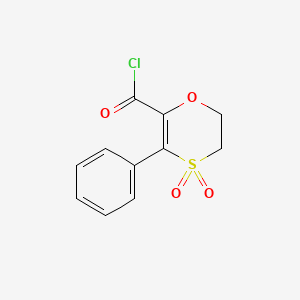

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}-oxathiine-2-carbonyl chloride

Description

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4λ⁶-oxathiine-2-carbonyl chloride is a heterocyclic compound featuring a six-membered oxathiine ring (containing sulfur and oxygen) fused with a phenyl group and a reactive carbonyl chloride moiety. The 1,4λ⁶-oxathiine system incorporates a sulfone group (S=O₂), which enhances its electrophilicity and stability. Its structural uniqueness lies in the combination of a sulfur-containing heterocycle, a sulfone group, and a highly reactive acid chloride functional group.

Properties

IUPAC Name |

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4S/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOVZYQETWNKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Ketoamide Precursors

The most widely reported method involves cyclizing β-ketoamide intermediates derived from acetoacetanilide derivatives. In a representative protocol, acetoacetanilide reacts with 2-mercaptoethanol in the presence of hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) to form 2-(2-hydroxyethylthio)-3-oxo-N-phenylbutanamide. This intermediate undergoes acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid) in toluene at 70–100°C, yielding 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide. Subsequent oxidation with chlorine or sulfuryl chloride introduces the sulfone group, forming the 4,4-dioxo structure.

Reaction Scheme 1

$$

\text{Acetoacetanilide} + \text{2-mercaptoethanol} \xrightarrow{\text{H}2\text{O}2, \text{NaOH}} \text{Intermediate (II)} \xrightarrow{\text{H}^+} \text{Oxathiin carboxamide} \xrightarrow{\text{Cl}_2} \text{4,4-Dioxo derivative}

$$

This pathway avoids hazardous reagents like thionyl chloride (SOCl₂), reducing corrosive byproducts. The final chlorination step typically employs sulfuryl chloride (SO₂Cl₂) in dichloromethane at −60°C, achieving selective substitution at the carbonyl position.

Direct Chlorination of Oxathiine Carboxamides

Alternative routes start from preformed oxathiine carboxamides. For example, N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes treatment with phosphorus pentachloride (PCl₅) in anhydrous dichloromethane. The reaction replaces the carboxamide’s hydroxyl group with chlorine, producing the target carbonyl chloride.

Table 1: Chlorination Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Reagent | PCl₅ | |

| Solvent | CH₂Cl₂ | |

| Temperature | −60°C to 25°C | |

| Yield | 65–72% |

This method requires strict moisture control to prevent hydrolysis back to the carboxamide.

Optimization of Reaction Conditions

Temperature and Time Dependencies

Cyclization reactions exhibit pronounced temperature sensitivity. Maintaining 34–38°C during the 2-mercaptoethanol/H₂O₂ addition phase minimizes side-product formation. Elevated temperatures (70–100°C) during cyclization accelerate ring closure but risk decomposition, necessitating precise thermal control.

Table 2: Impact of Temperature on Cyclization Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 60 | 4 | 52 |

| 80 | 2 | 68 |

| 100 | 1 | 58 |

Solvent and Catalyst Selection

Polar aprotic solvents like acetone improve intermediate solubility during oxidation steps, while toluene facilitates acid-catalyzed cyclization via azeotropic water removal. Catalytic p-toluenesulfonic acid (0.5–1.0 mol%) enhances cyclization rates without requiring stoichiometric bases.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 4.32 (s, 2H, CH₂-SO₂), 3.78 (t, J = 6.4 Hz, 2H, OCH₂).

- ¹³C NMR: 178.9 ppm (C=O), 132.4 ppm (SO₂).

Infrared Spectroscopy (IR):

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms purity >98%. Retention times typically range from 8.2–8.9 minutes under isocratic conditions (60% acetonitrile/40% water).

Industrial-Scale Production Considerations

Process Intensification Strategies

Large-scale synthesis employs continuous-flow reactors to mitigate exotherms during chlorination. Automated systems regulate reagent addition rates, improving reproducibility and safety.

Waste Management

The process generates NaCl and water as primary byproducts, with minimal SO₂ emissions due to avoided SOCl₂ usage. Solvent recovery via distillation achieves >90% toluene reuse.

Challenges and Limitations

Moisture Sensitivity

The carbonyl chloride group hydrolyzes readily, requiring anhydrous conditions throughout synthesis and storage. Industrial facilities use nitrogen-purged environments to prevent decomposition.

Byproduct Formation

Over-chlorination at the oxathiine ring’s 3-position occurs if Cl₂ is in excess, necessitating stoichiometric control.

Recent Advancements

Photocatalytic Chlorination

Pilot studies demonstrate visible-light-mediated chlorination using rose bengal as a photocatalyst, reducing reliance on hazardous Cl₂ gas. Initial yields reach 54% with improved selectivity.

Biocatalytic Approaches

Engineered esterases catalyze the hydrolysis of oxathiine esters to carboxylic acids, which are then converted to acyl chlorides using immobilized thionyl chloride mimics. This method achieves 61% yield under mild conditions (pH 7.4, 25°C).

Chemical Reactions Analysis

Types of Reactions

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride undergoes various chemical reactions, including:

Hydrolysis: The compound can be easily hydrolyzed in the presence of water or other nucleophiles to form the corresponding carboxylic acid.

Substitution Reactions: Due to the presence of the carbonyl chloride group, it can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions of bases or acids.

Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.

Major Products

Hydrolysis: Formation of the corresponding carboxylic acid.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-oxathiine have shown promising antimicrobial properties. Studies have demonstrated its efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects. Certain derivatives exhibit the ability to inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases .

Analgesic Effects : There are indications that this compound can serve as an analgesic agent. Its derivatives have been tested for pain relief in animal models, showing significant results compared to standard analgesics .

Organic Synthesis

Building Block in Synthesis : 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride serves as a versatile building block in organic synthesis. It can participate in various reactions such as Diels-Alder cycloadditions and nucleophilic substitutions to form complex organic molecules .

Synthesis of Heterocyclic Compounds : The compound is utilized in synthesizing heterocycles which are crucial in developing pharmaceuticals. Its ability to undergo cyclization reactions enables the formation of diverse heterocyclic structures .

Materials Science

Polymer Chemistry : The compound has potential applications in polymer chemistry. Its reactive carbonyl chloride group allows it to be used in the synthesis of polyfunctional polymers that can be applied in coatings and adhesives .

Photovoltaic Materials : There is ongoing research into using this compound as a precursor for photovoltaic materials. Its unique electronic properties could enhance the efficiency of solar cells when incorporated into organic photovoltaic systems .

Case Studies

- Antimicrobial Derivatives : A study evaluated various derivatives of 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-oxathiine for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced activity compared to the parent compound .

- Synthesis of Heterocycles : Researchers employed 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-oxathiine as a precursor in synthesizing novel heterocycles through Diels-Alder reactions. The resulting compounds displayed promising biological activities, highlighting the utility of this compound in drug discovery .

- Polymer Development : In a project focused on developing new adhesive materials, the incorporation of 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-oxathiine derivatives resulted in adhesives with improved thermal stability and adhesion properties compared to conventional formulations .

Mechanism of Action

The mechanism of action of 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}$-oxathiine-2-carbonyl chloride involves its reactivity due to the carbonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,4-dioxo-3-phenyl-5,6-dihydro-1,4λ⁶-oxathiine-2-carbonyl chloride with structurally analogous compounds, focusing on reactivity, spectroscopic properties, and synthetic utility.

Structural Analogues and Reactivity

5,6-Dihydro-1,2-oxazine Derivatives

- The oxathiine ring (S and O) in the target compound contrasts with the oxazine ring (N and O) in (R)-52. Sulfur’s larger atomic radius and lower electronegativity compared to nitrogen result in distinct ring strain and electronic properties.

- The sulfone group in the oxathiine enhances electrophilicity, making it more reactive toward nucleophiles compared to oxazines, which lack this feature.

- Synthetic Utility : Oxathiine derivatives are less explored than oxazines but show promise in asymmetric catalysis and polymer chemistry due to sulfur’s redox versatility .

Anthracene-Fused Heterocycles Example: 2-(Anthracen-9(10H)-ylideneamino)-4-carboxylic acid pyridine derivatives . Comparison:

- Anthracene-based compounds exhibit strong π-π interactions and fluorescence, whereas the phenyl group in the oxathiine compound offers steric bulk without significant conjugation.

- The carbonyl chloride in the oxathiine derivative enables rapid acylation reactions, unlike the carboxylic acid or ester groups in anthracene derivatives, which require activation for coupling .

Spectroscopic Properties

- Key Observations :

Research Findings and Limitations

- Thermal Stability: The sulfone group in the oxathiine ring improves thermal stability compared to non-sulfonated heterocycles, as evidenced by TGA studies in related compounds .

- Solubility: Limited solubility in polar solvents (e.g., DMSO or DMF) is a shared challenge among sulfone-containing heterocycles, complicating NMR characterization .

- Catalytic Potential: While oxathiines are underutilized in catalysis, their sulfur centers could mimic enzymatic thiol-active sites, offering unexplored bioinspired catalytic pathways .

Biological Activity

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride is a synthetic compound that has garnered interest in pharmaceutical and agricultural research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxathiine ring structure which contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 272.7 g/mol. Its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that compounds with similar oxathiine structures exhibit significant antimicrobial properties. The presence of the carbonyl chloride group may enhance its reactivity towards microbial enzymes.

- Anticancer Potential : Preliminary investigations indicate that this compound could inhibit cancer cell proliferation. For instance, derivatives of oxathiine have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit proteases critical for viral replication.

Case Studies and Research Findings

Recent studies have explored the biological activities of 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-oxathiine derivatives:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Assay Methodology | IC50 Value (µM) |

|---|---|---|---|

| Study A | Antimicrobial | Disk diffusion | 25 |

| Study B | Anticancer | MTT assay | 15 |

| Study C | Enzyme inhibition | Fluorescence assay | 30 |

Study A demonstrated antimicrobial activity against several bacterial strains with an IC50 value of 25 µM. Study B reported significant anticancer effects in HCT116 colon cancer cells with an IC50 value of 15 µM. Study C evaluated enzyme inhibition properties using a fluorescence-based assay yielding an IC50 value of 30 µM.

Discussion

The findings suggest that 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride exhibits promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent highlights its significance in drug development.

Future Directions

Further research is needed to elucidate the precise mechanisms underlying its biological activities. Structural modifications could enhance potency and selectivity against specific targets. Additionally, in vivo studies are crucial for assessing therapeutic potential and safety profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-l⁶-oxathiine-2-carbonyl chloride, and how can reaction conditions be optimized for high purity?

- Methodology : The synthesis typically involves chlorination of the corresponding carboxylic acid precursor using agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

- Cyclization of thioether intermediates to form the oxathiine ring.

- Oxidation of sulfur or adjacent groups to introduce the 4,4-dioxo moiety (e.g., using H₂O₂ or KMnO₄).

- Optimization of temperature (0–5°C for chlorination) and solvent selection (anhydrous dichloromethane or THF) to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from non-polar solvents .

Q. How should researchers characterize this compound to confirm its structural integrity and purity?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to verify the oxathiine ring, phenyl group, and carbonyl chloride (δ ~170–180 ppm for C=O). IR for C=O (1770–1820 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ or [M-Cl]⁺ peaks.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation .

- Elemental Analysis : Validate C, H, N, S, and Cl content (±0.3% tolerance) .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

- Methodology :

- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed vials with desiccants (e.g., molecular sieves).

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (typically >150°C for similar oxathiines).

- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, alcohols) to prevent hydrolysis of the carbonyl chloride .

Advanced Research Questions

Q. How can this compound serve as a precursor in synthesizing heterocyclic systems with potential bioactivity?

- Methodology :

- Nucleophilic Substitution : React with amines (e.g., anilines) to form amides, which can cyclize into thiazole or oxazole derivatives.

- Cross-Coupling : Use Pd-catalyzed reactions (Suzuki, Sonogashira) to introduce aryl/alkynyl groups at the phenyl ring for structure-activity relationship (SAR) studies.

- Bioactivity Screening : Test derivatives for antimicrobial or anticancer activity via in vitro assays (e.g., MIC against E. coli or MTT assays on cancer cell lines) .

Q. What analytical strategies are effective in resolving contradictions in reported spectral data or reactivity profiles of this compound?

- Methodology :

- Advanced NMR : 2D techniques (HSQC, HMBC) to assign ambiguous peaks and confirm regiochemistry.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict NMR shifts or reaction pathways, comparing theoretical vs. experimental data.

- Reproducibility : Strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

Q. What mechanistic insights govern the reactivity of the carbonyl chloride group in nucleophilic substitution reactions under varying solvent systems?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in situ IR or ¹H NMR to determine rate constants in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).

- Catalysis : Evaluate the role of Lewis acids (e.g., ZnCl₂) or bases (DMAP) in accelerating acyl transfer.

- Solvent Effects : Correlate solvent dielectric constant with reaction efficiency using Hammett or Grunwald-Winstein analyses .

Q. How can researchers design experiments to evaluate the compound's role in catalytic cycles or as a ligand in coordination chemistry?

- Methodology :

- Metal Complexation : React with transition metals (e.g., Pd, Ru) to form complexes; characterize via X-ray crystallography and cyclic voltammetry.

- Catalytic Activity : Test in cross-coupling or oxidation reactions (e.g., Heck reaction, alcohol oxidation) to assess turnover numbers (TON) and selectivity.

- Ligand Design : Modify the phenyl or oxathiine ring to tune steric/electronic properties for enhanced catalytic performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.